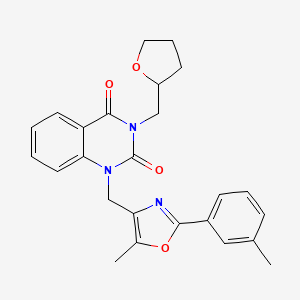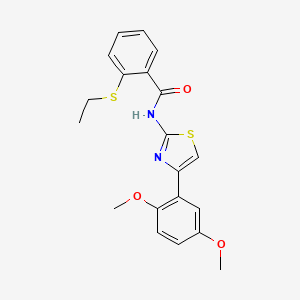
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the molecule and their potential reactivity.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis. The yield and purity of the product are also important considerations.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties like UV-Vis, IR, and NMR spectra can also be analyzed.科学的研究の応用
Anticancer Activity
A series of substituted benzamides, including those with thiazole moieties, have been synthesized and evaluated for their anticancer activity against several cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher potency than reference drugs like etoposide (Ravinaik et al., 2021). Additionally, novel Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized and displayed promising anticancer activities against melanoma, leukemia, cervical, and breast cancer cell lines (Tiwari et al., 2017).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy activity, demonstrating significant potency in comparison to disodium cromoglycate, a reference antiallergy agent. These findings indicate the potential of thiazole derivatives in developing new antiallergy medications (Hargrave et al., 1983).
Antibacterial Agents
Another study focused on the design, synthesis, and evaluation of novel analogs featuring a thiazolyl moiety for antibacterial activity. Certain compounds displayed promising activity against Staphylococcus aureus and Bacillus subtilis, highlighting the antibacterial potential of thiazole derivatives (Palkar et al., 2017).
Fluorescent Probes
Thiazole derivatives have also been explored for their photophysical properties, serving as fluorescent probes for biological and chemical sensing applications. Studies on benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives reveal their potential as stable, efficient fluorescent materials (Padalkar et al., 2011).
Antimicrobial Evaluation
Thiazole derivatives have been investigated for their antimicrobial properties, with certain compounds demonstrating good activity against bacterial and fungal species. This suggests their utility in developing new antimicrobial agents (Chawla, 2016).
Safety And Hazards
This involves studying the toxicity of the compound and any hazards associated with its use. It can include studying its effects on human health and the environment.
将来の方向性
This involves identifying areas of further research. It could include developing more efficient synthesis methods, studying new reactions, or investigating new applications of the compound.
特性
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-14(18)19(23)22-20-21-16(12-27-20)15-11-13(24-2)9-10-17(15)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHLZRXDSMFSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



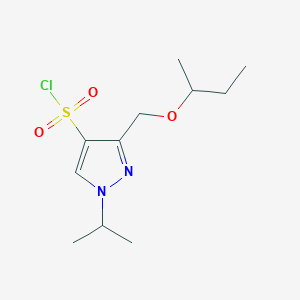
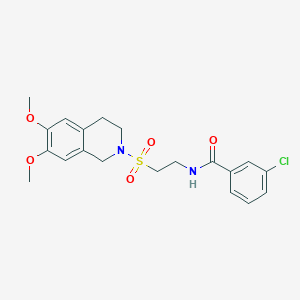
![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)
![N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2977105.png)
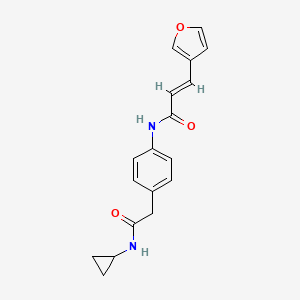
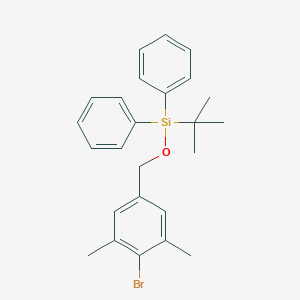
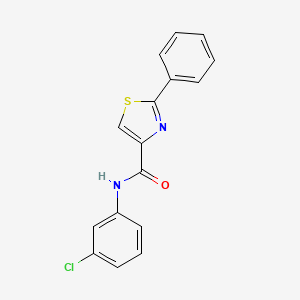

![4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2977110.png)
![4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2977111.png)
![N-[(4-chlorophenyl)carbamothioyl]acetamide](/img/structure/B2977112.png)
